molecular formula C14H19BrN2O3S B2737664 5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)nicotinamide CAS No. 2310015-73-5

5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)nicotinamide

Cat. No. B2737664
CAS RN: 2310015-73-5
M. Wt: 375.28
InChI Key: RHIZNGHBYVLEMR-UHFFFAOYSA-N
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Description

5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)nicotinamide, also known as BTEC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Herbicide Resistance and Detoxification

One of the notable applications of brominated and nicotinamide derivatives lies in the development of herbicide resistance. The study by Stalker et al. (1988) demonstrates how genetic modification with specific detoxification genes can confer resistance to herbicides in transgenic plants. The introduction of a gene encoding a nitrilase that converts bromoxynil, a brominated compound, into a non-toxic metabolite, highlights the potential of brominated nicotinamide analogs in enhancing agricultural resilience through genetic engineering Stalker, Mcbride, & Malyj, 1988.

Metabolic Studies and Enzymatic Assays

The utility of nicotinamide and its derivatives extends into biochemical assays and metabolic studies. Schenkman et al. (1967) explored nicotinamide's role in inhibiting microsomal mixed-function oxidase activity, demonstrating its importance in oxidative metabolism studies. Such research underscores the relevance of nicotinamide derivatives in dissecting metabolic pathways and enzyme mechanisms Schenkman, Ball, & Estabrook, 1967.

Photodynamic Therapy and Cancer Research

Brominated compounds also find applications in photodynamic therapy (PDT) for cancer treatment. Pişkin et al. (2020) synthesized a zinc phthalocyanine derivative with high singlet oxygen quantum yield, substituted with brominated and methoxy groups, demonstrating potential for Type II PDT mechanisms. This suggests that brominated nicotinamide derivatives could be instrumental in developing new photosensitizers for cancer therapy Pişkin, Canpolat, & Öztürk, 2020.

Synthetic Methodologies and Chemical Properties

Research on the synthesis and characteristics of related bromo-nicotinonitriles provides foundational knowledge for developing novel compounds with potential applications in medicinal chemistry and material science. Qi-fan (2010) detailed a method for synthesizing 5-Bromo-nicotinonitrile, illustrating the versatility and reactivity of brominated nicotinamide structures in organic synthesis Chen Qi-fan, 2010.

properties

IUPAC Name

5-bromo-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O3S/c15-12-7-11(8-16-9-12)13(19)17-10-14(20-4-3-18)1-5-21-6-2-14/h7-9,18H,1-6,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIZNGHBYVLEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C2=CC(=CN=C2)Br)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)nicotinamide

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